Di-Sodium hydrogen phosphite pentahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Corrosion Inhibition

One area of research explores the potential of Di-Sodium Hydrogen Phosphite Pentahydrate as a corrosion inhibitor for metals. Studies suggest it can form a protective film on metal surfaces, hindering the interaction with corrosive agents and slowing down the degradation process. Research has shown its effectiveness in inhibiting the corrosion of mild steel in chloride solutions [].

Analytical Chemistry

Di-Sodium Hydrogen Phosphite Pentahydrate finds use in analytical chemistry as a buffering agent. It helps maintain a specific pH range in solutions, crucial for various analytical techniques like titrations and enzyme assays. Its ability to act as a chelating agent also makes it useful in separating and analyzing metal ions [].

Disodium hydrogen phosphite is not well-studied, but limited research suggests it has reducing properties []. Its origin is likely industrial production, though specific details are unavailable in scientific literature.

While the name "di-sodium hydrogen phosphite" implies the presence of an acidic hydrogen, the hydrogen atom is bonded to phosphorus and not acidic [].

Molecular Structure Analysis

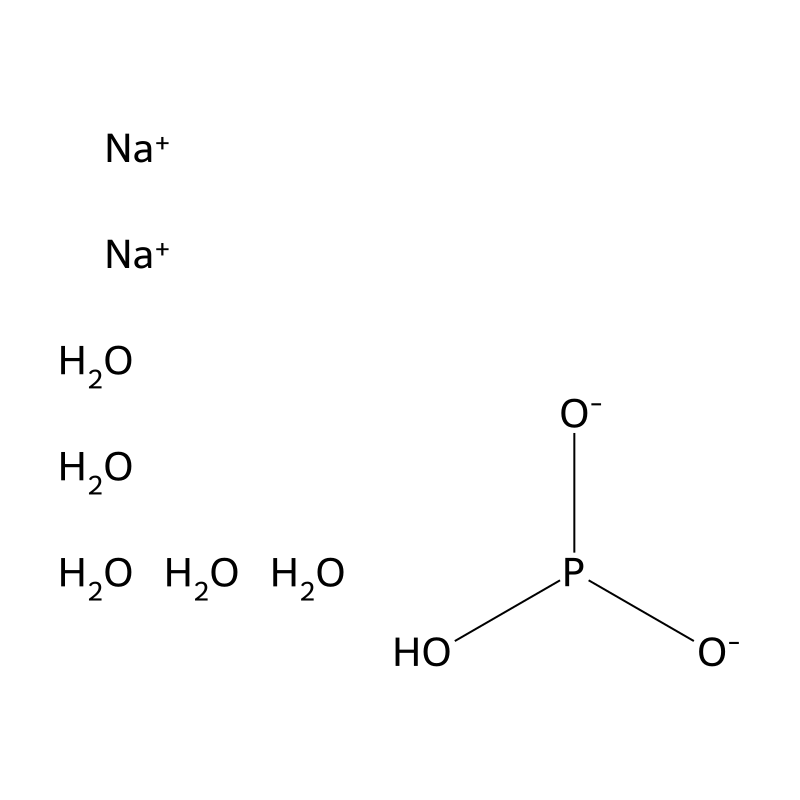

The disodium hydrogen phosphite molecule features a central phosphorus atom (P) bonded to three oxygen atoms (O) in a tetrahedral arrangement. One oxygen is doubly bonded (P=O), while the other two are singly bonded (P-O) and each hold a hydrogen atom (H) to form hydroxyl groups (OH). Two sodium cations (Na⁺) interact with the remaining negative charges on the phosphate group (PO3²⁻) [].

Five water molecules (H2O) are attached to the central structure through hydrogen bonding, forming the "pentahydrate" part of the name []. This hydrogen bonding network contributes to the overall structure and solubility of the compound.

Chemical Reactions Analysis

- Hydrolysis: As a salt, disodium hydrogen phosphite is expected to dissociate in water to form sodium and hydrogen phosphite ions:

Na2HPO3·5H2O (s) → 2Na⁺ (aq) + HPO3²⁻ (aq) + 5H2O (l)

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 74 of 75 companies (only ~ 1.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website